1-[(tert-butoxy)carbonyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid
Description
1-[(tert-butoxy)carbonyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid (hereafter referred to as the target compound) is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a pyrazole substituent at the 4-position of the piperidine ring. Its carboxylic acid group enables hydrogen bonding, influencing solubility in polar solvents, while the bulky Boc group introduces steric hindrance that modulates reactivity in synthetic pathways . The pyrazole moiety, with its aromatic nitrogen atoms, contributes to electronic effects that may enhance interactions in catalytic or biological systems.
Key properties:
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-4-pyrazol-1-ylpiperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O4/c1-13(2,3)21-12(20)16-9-5-14(6-10-16,11(18)19)17-8-4-7-15-17/h4,7-8H,5-6,9-10H2,1-3H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPLWDUSUZDMDDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C(=O)O)N2C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection of Piperidine-4-carboxylic Acid
- Starting from piperidine-4-carboxylic acid, the nitrogen is protected by reaction with tert-butoxycarbonyl chloride under basic conditions (e.g., triethylamine or N-methylmorpholine) in solvents such as tetrahydrofuran (THF) or dichloromethane.
- This step yields 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid , a key intermediate for further functionalization.
Formation of β-Keto Esters and β-Enamino Diketones (Key Intermediates)
- The Boc-protected piperidine-4-carboxylic acid is converted into β-keto esters by reaction with Meldrum’s acid in the presence of coupling agents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) and catalysts like 4-dimethylaminopyridine (DMAP) .
- Subsequent methanolysis of the Meldrum’s acid adduct yields β-keto esters.
- Treatment of β-keto esters with N,N-dimethylformamide dimethyl acetal (DMF·DMA) affords β-enamino diketones, which are reactive intermediates for pyrazole ring formation.
Pyrazole Ring Formation via Hydrazine Coupling
- β-Enamino diketones are reacted with various N-mono-substituted hydrazines or hydrazine hydrate to form the pyrazole ring.
- This step is regioselective and yields 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates as major products.
- N-alkylation of the NH-pyrazole with alkyl halides can further modify the pyrazole substituents if required.
Conversion to Carboxylic Acid
- Ester intermediates (e.g., methyl or ethyl esters) are hydrolyzed under basic conditions (NaOH in ethanol or aqueous media) to yield the free carboxylic acid functionality.
- This hydrolysis is typically performed at room temperature or mild heating to avoid Boc deprotection.
Representative Reaction Conditions and Yields
| Step | Reaction Components | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Boc protection | Piperidine-4-carboxylic acid + Boc-Cl + base (e.g., triethylamine) | THF or DCM | 0 to RT | 1-3 h | ~70-88 | Standard Boc protection |
| β-Keto ester formation | Boc-piperidine acid + Meldrum’s acid + EDC·HCl + DMAP | DCM or similar | RT | Several hours | Moderate to good | Coupling and methanolysis steps |
| β-Enamino diketone formation | β-Keto ester + DMF·DMA | DMF or similar | RT | 1-2 h | Good | Formation of reactive intermediate |
| Pyrazole ring synthesis | β-Enamino diketone + hydrazine derivatives | Ethanol or DCM | RT to reflux | 4-10 h | 50-85 | Regioselective cyclization |
| Ester hydrolysis | Ester intermediate + NaOH | EtOH/H2O | RT to mild heat | 2-6 h | High | Conversion to free acid |
Example Experimental Procedure
- A mixture of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (2.47 g, 10.78 mmol), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (3.43 g, 17.96 mmol), and 1-hydroxybenzotriazole (2.42 g, 17.96 mmol) in dichloromethane (25 mL) is stirred under nitrogen at room temperature for 10 minutes.
- Triethylamine (1.47 mL, 10.6 mmol) is added, and the mixture is stirred for 5 hours.
- The reaction is quenched with saturated sodium bicarbonate solution and extracted with dichloromethane.
- The organic phase is washed, dried, filtered, and concentrated.
- The crude product is purified by column chromatography using silica gel and a solvent system of dichloromethane/methanol/ammonium hydroxide to yield the pyrazole-substituted product in approximately 70% yield.
Analytical Characterization
- NMR Spectroscopy : ^1H and ^13C NMR confirm the Boc protection, pyrazole substitution, and carboxylic acid presence.
- Mass Spectrometry (ESI+) : Molecular ion peaks consistent with the expected molecular weight (e.g., m/z 295 for the protonated molecule).
- IR Spectroscopy : Characteristic carbonyl stretches for Boc (~1680–1720 cm^-1) and carboxylic acid (~1700 cm^-1).
- Chromatography : Purity assessed by HPLC or column chromatography.
Summary Table of Key Synthetic Steps
Chemical Reactions Analysis
Types of Reactions
1-[(tert-butoxy)carbonyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the pyrazole or piperidine rings.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents on the pyrazole or piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
1-[(tert-butoxy)carbonyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein-ligand binding due to its unique structure.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(tert-butoxy)carbonyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The Boc group protects the amine functionality, allowing the compound to interact with specific sites without undergoing unwanted reactions. The pyrazole group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substitution at the Piperidine 4-Position
Pyrazole vs. Imidazole Substituents
The compound 1-(tert-butoxycarbonyl)-4-(1H-imidazol-1-yl)piperidine-4-carboxylic acid (CAS 1290625-93-2) replaces pyrazole with imidazole. Key differences include:
- Electronic effects : Imidazole’s two adjacent nitrogen atoms increase basicity and hydrogen-bonding capacity compared to pyrazole’s single nitrogen .
- Molecular weight : 295.33 g/mol (vs. ~273–295 g/mol for the target compound, depending on substituents).
- Reactivity : Imidazole’s aromaticity may enhance coordination to metal catalysts, whereas pyrazole’s electronic profile favors electrophilic substitution .
Methoxymethyl Substituent
1-[(tert-butoxy)carbonyl]-4-(methoxymethyl)piperidine-4-carboxylic acid (CAS 412357-26-7) features a methoxymethyl group instead of pyrazole:
Modifications to the Protecting Group
Boc vs. Fmoc Protection
The compound 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid (CAS purity 95%) employs a fluorenylmethoxycarbonyl (Fmoc) group:
Core Ring Modifications
Piperidine vs. Pyrrolidine Frameworks
The pyrrolidine derivative (2R,4S)-1-[(tert-butoxy)carbonyl]-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid (CAS 1054547-38-4) demonstrates:
Data Tables
Table 1. Structural and Physicochemical Comparison
Biological Activity
1-[(tert-butoxy)carbonyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid, with the chemical formula C14H21N3O4, is a compound of interest due to its potential biological activities. This compound features a piperidine ring substituted with a pyrazole moiety, which is known for various pharmacological effects. The following sections summarize the biological activity, mechanisms of action, and relevant research findings associated with this compound.
The biological activity of 1-[(tert-butoxy)carbonyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid can be attributed to its structural components that interact with specific biological targets. Key mechanisms include:
- Inhibition of Cell Proliferation : Studies have indicated that pyrazole derivatives can inhibit the proliferation of cancer cells. For instance, compounds similar to this structure have shown significant inhibition of cell growth in breast cancer (MDA-MB-231) and pancreatic ductal adenocarcinoma (PDAC) cell lines .
- Modulation of Signaling Pathways : Research suggests that pyrazole-based compounds can disrupt critical signaling pathways involved in cancer progression, including ERK phosphorylation and NF-κB signaling. This disruption can lead to reduced invasion and migration of cancer cells .
Table 1: Summary of Biological Activities
Case Studies
- MDA-MB-231 Cell Line Study : In a study evaluating the effects of pyrazole derivatives on breast cancer cells, it was found that certain derivatives exhibited a concentration-dependent inhibition of cell proliferation and invasion. The mechanism involved the induction of apoptosis as confirmed by Annexin V staining assays .
- Pancreatic Cancer Research : Another study reported that pyrazole derivatives, including those structurally related to 1-[(tert-butoxy)carbonyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid, showed varying degrees of cytotoxicity against PDAC cells. The most effective compounds were identified through structure-activity relationship (SAR) studies that highlighted the importance of specific functional groups .
Structure-Activity Relationship (SAR)
The biological activity of 1-[(tert-butoxy)carbonyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid can be influenced by modifications to its structure. Key findings from SAR studies include:
- Substituent Effects : Variations in substituents on the piperidine and pyrazole rings significantly affect potency and selectivity against different cancer cell lines.
- Functional Group Importance : The presence of carboxylic acid groups enhances metabolic stability and contributes to the overall biological activity by facilitating interactions with target proteins .
Q & A
Basic: What are the key steps in synthesizing 1-[(tert-butoxy)carbonyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid?
The synthesis typically involves:
- Boc Protection : Introducing the tert-butoxycarbonyl (Boc) group to the piperidine nitrogen via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP or TEA) .
- Pyrazole Introduction : Coupling the Boc-protected piperidine with a pyrazole derivative using copper-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution .
- Carboxylic Acid Functionalization : Oxidation of a precursor (e.g., methyl ester) to the carboxylic acid using KMnO₄ or LiOH .
- Purification : Column chromatography (silica gel, eluting with EtOAc/hexane) or preparative HPLC to isolate the final product .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Essential methods include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm the Boc group (δ ~1.4 ppm for tert-butyl), pyrazole protons (δ 7.5–8.5 ppm), and carboxylic acid (δ ~12 ppm) .
- Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- IR Spectroscopy : Detection of carbonyl stretches (Boc: ~1680 cm⁻¹; carboxylic acid: ~1700 cm⁻¹) .
- X-ray Crystallography : For resolving stereochemistry and solid-state conformation, though crystallization may require co-solvents like DMSO/water .
Basic: How can researchers address low yields during purification?
Common challenges and solutions:
- Polarity Issues : The carboxylic acid group increases polarity, complicating silica gel chromatography. Use reverse-phase C18 columns or gradient elution (MeOH/H₂O with 0.1% TFA) .
- Byproduct Formation : Optimize reaction stoichiometry (e.g., excess pyrazole derivative) and monitor intermediates via TLC .
- Recrystallization : Employ solvent mixtures (e.g., EtOAc/hexane) to improve crystal purity .
Advanced: How to optimize reaction conditions for introducing the pyrazole moiety?
Methodological approaches:
- Catalyst Screening : Test Cu(I) catalysts (CuBr, CuI) for CuAAC efficiency, or Pd catalysts for cross-coupling .
- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus non-polar solvents (toluene) to balance reactivity and solubility .
- Design of Experiments (DoE) : Use factorial designs to assess interactions between temperature (80–120°C), pH, and reaction time .
Advanced: How to resolve contradictions in reported biological activity data?
Discrepancies may arise from:
- Assay Variability : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times. Validate using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .
- Enantiomeric Purity : Chiral HPLC or SFC to isolate enantiomers, as impurities in racemic mixtures can skew IC₅₀ values .
- Metabolic Stability : Test compound stability in liver microsomes to identify degradation products interfering with activity .
Advanced: What computational strategies predict interactions with biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinases or proteases, focusing on the pyrazole’s hydrogen-bonding potential .
- Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns to assess conformational changes .
- QSAR Models : Correlate substituent effects (e.g., Boc vs. acetyl groups) with activity using descriptors like logP and polar surface area .
Advanced: How to evaluate Boc group stability under varying conditions?
- Acid Sensitivity : Monitor deprotection kinetics using TFA in DCM (0°C to RT) via ¹H NMR .
- Thermal Stability : TGA/DSC analysis to determine decomposition temperatures (>150°C typical for Boc) .
- Comparative Studies : Substitute Boc with Fmoc or Cbz groups to assess stability-pH trade-offs .
Advanced: What strategies improve X-ray crystallography success rates?
- Co-Crystallization Agents : Add small molecules (e.g., 18-crown-6) to stabilize lattice formation .
- Solvent Screening : Test high-boiling solvents (DMSO, DMF) or mixed-solvent vapor diffusion .
- Cryoprotection : Use glycerol or PEG 400 to prevent ice formation during data collection .
Advanced: How to separate enantiomers for chiral purity studies?
- Chiral Stationary Phases : Use Chiralpak IA/IB columns with hexane/IPA eluents .
- Diastereomeric Salt Formation : React with chiral amines (e.g., (R)-1-phenylethylamine) and recrystallize .
- Circular Dichroism (CD) : Confirm enantiopurity by comparing experimental and simulated spectra .
Advanced: How to design stability studies for long-term storage?
- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 1–3 months, monitoring degradation via HPLC .
- Light Sensitivity : Store in amber vials and assess photodegradation under ICH Q1B guidelines .
- Lyophilization : Test freeze-dried vs. solution-state stability to recommend optimal storage formats .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
